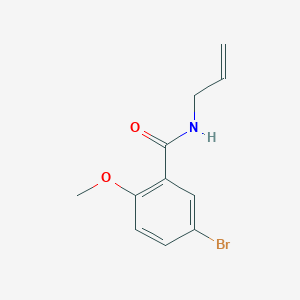![molecular formula C20H22N2O3 B268689 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268689.png)
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MMCA, is a pharmaceutical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is not fully understood. However, it has been suggested that 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide may exert its anticancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to decrease cell proliferation, migration, and invasion. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to decrease the expression of MMPs and increase the expression of tumor suppressor genes. In Alzheimer's disease, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to improve cognitive function and decrease oxidative stress. In rheumatoid arthritis, 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to decrease inflammation and cartilage destruction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is that it has been shown to have low toxicity in normal cells. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
For 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide research include investigating its mechanism of action, optimizing its therapeutic potential, and studying its efficacy and safety in animal models.
Synthesemethoden
The synthesis of 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves the reaction of 2-aminophenylacetamide with 4-(4-chlorobenzoyl)morpholine in the presence of a base. The resulting product is then treated with 2-methylbenzoyl chloride to yield 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. This synthesis method has been reported in the literature and has been used by various researchers to obtain 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide for their studies.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been studied for its potential therapeutic properties in various diseases. It has been shown to have anticancer effects in several cancer cell lines, including breast cancer, lung cancer, and glioma. 2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been studied for its neuroprotective effects in Alzheimer's disease and its anti-inflammatory effects in rheumatoid arthritis.
Eigenschaften
Produktname |
2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide |
|---|---|
Molekularformel |
C20H22N2O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-15-6-2-3-7-16(15)14-19(23)21-18-9-5-4-8-17(18)20(24)22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) |
InChI-Schlüssel |
RLSMYGQKBJQQEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
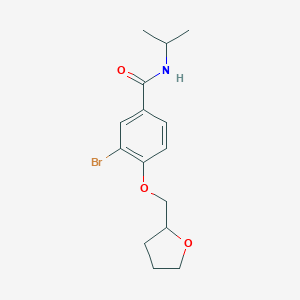
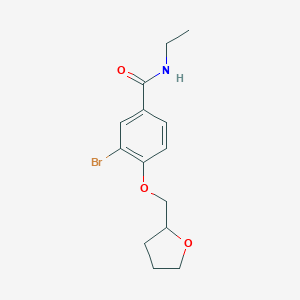
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)
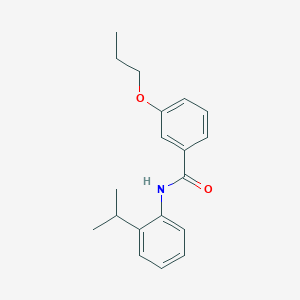
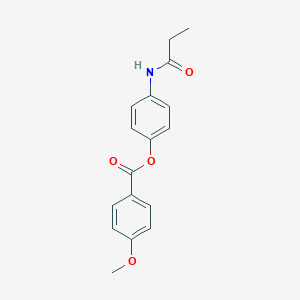
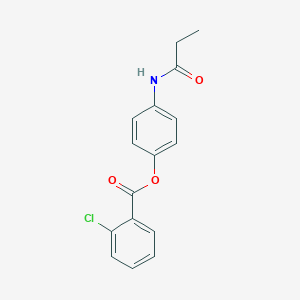
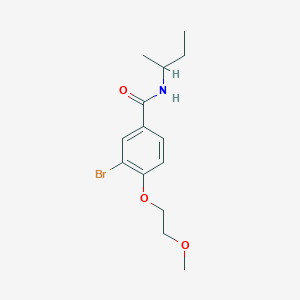
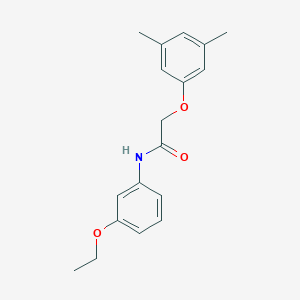
![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
